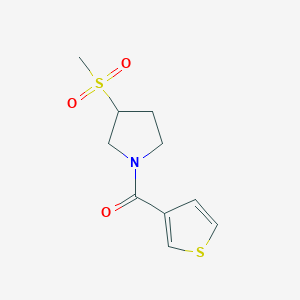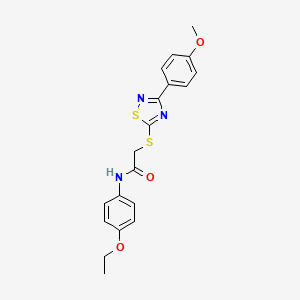
N-(4-ethoxyphenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-ethoxyphenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide, also known as EMT, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. EMT belongs to the class of thioacetamide derivatives and has shown promising results in various preclinical studies.
Wissenschaftliche Forschungsanwendungen
Selective Antagonists for Human Adenosine A3 Receptors
- Research Context : 4-Methoxyphenyl-2-aminothiazole and 3-(4-methoxyphenyl)-5-aminothiadiazole derivatives, including a close analog of the compound , have been synthesized and evaluated for their selectivity as antagonists for human adenosine A3 receptors. These compounds are known for significant binding affinity and selectivity, highlighting their potential in targeting adenosine receptors (Jung et al., 2004).
Antioxidant and Antimicrobial Properties
- Research Context : Thiadiazole derivatives, including those similar to the compound , have been synthesized and evaluated for their antioxidant and antimicrobial properties. This research underscores their potential use in developing new therapeutic agents with antimicrobial and antioxidant capabilities (Al-Khazragie, Al-Salami, & Al-Fartosy, 2022).
Glutaminase Inhibitors in Cancer Therapy
- Research Context : Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs, closely related to the compound of interest, have been synthesized and evaluated as glutaminase inhibitors. These compounds have shown potential in inhibiting the growth of certain cancer cells, indicating their usefulness in cancer therapy (Shukla et al., 2012).
Optoelectronic Properties
- Research Context : Thiazole-based polythiophenes, which are related to the compound of interest, have been investigated for their optoelectronic properties. This research explores the potential of these compounds in electronic and optical applications (Camurlu & Guven, 2015).
Anti-Inflammatory and Antioxidant Activities
- Research Context : Derivatives of N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides, structurally related to the compound , have been synthesized and evaluated for their anti-inflammatory and antioxidant activities. These findings indicate their potential application in treating inflammation and oxidative stress-related conditions (Koppireddi et al., 2013).
Antitumor Activity
- Research Context : N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide derivatives, structurally similar to the compound of interest, have been synthesized and evaluated for their potential as anticancer agents. These compounds exhibited cytotoxic activity against various cancer cell lines, suggesting their application in cancer treatment (Mohammadi-Farani, Heidarian, & Aliabadi, 2014).
Antiviral and Anticancer Screening
- Research Context : Imidazothiadiazole analogs, structurally related to the compound , have been synthesized and screened for their antiviral and anticancer activities. These studies reveal their potential use in developing new treatments for viral infections and cancer (Abu-Melha, 2021).
Eigenschaften
IUPAC Name |
N-(4-ethoxyphenyl)-2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S2/c1-3-25-16-10-6-14(7-11-16)20-17(23)12-26-19-21-18(22-27-19)13-4-8-15(24-2)9-5-13/h4-11H,3,12H2,1-2H3,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFEIFOYCHLTQLN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC(=NS2)C3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

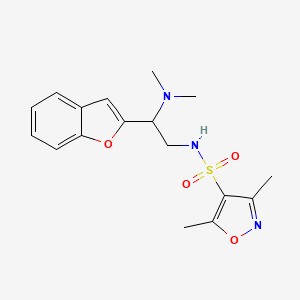
![6-[4-(3-Methylphenyl)piperazin-1-yl]-2,3-dihydropyridazine-3-thione](/img/structure/B2383842.png)
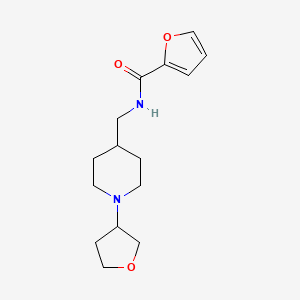
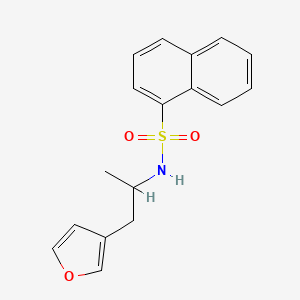
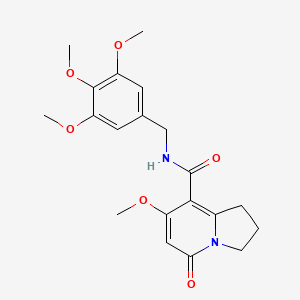
![(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-yl)-phenyl-methanone](/img/structure/B2383849.png)
![3-[4-(Trifluoromethyl)benzyl]pyrrolidine oxalate](/img/structure/B2383851.png)

![(3-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2383854.png)
![N-(4-fluoro-3-nitrophenyl)-2-[4-(4-fluorophenyl)piperazino]acetamide](/img/structure/B2383856.png)
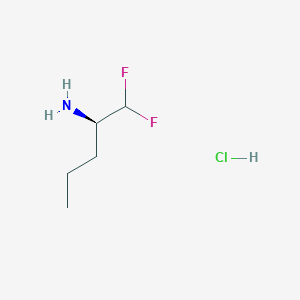
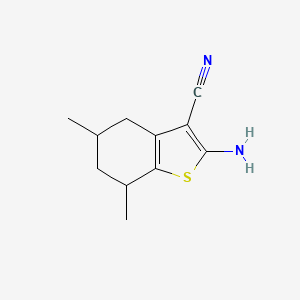
![[5-(Dimethylsulfamoyl)-1-ethylbenzimidazol-2-yl]methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2383860.png)
